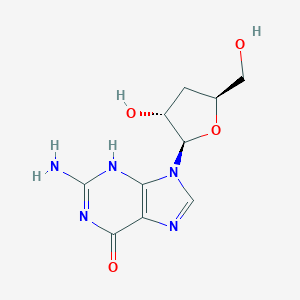

3'-Deoxyguanosine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROIAVZITJBGSM-OBXARNEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80957487 | |

| Record name | 9-(3-Deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3608-58-0 | |

| Record name | 3-Deoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003608580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-deoxyguanosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-(3-Deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3'-Deoxyguanosine: A Comprehensive Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxyguanosine (3'-dG) is a nucleoside analog that plays a significant role in antiviral and anticancer research. As a derivative of the natural nucleoside deoxyguanosine, its mechanism of action primarily revolves around the inhibition of DNA synthesis, making it a potent agent against rapidly replicating entities such as viruses and cancer cells. This technical guide provides an in-depth exploration of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.

Core Mechanism of Action: DNA Chain Termination

The central mechanism of action of this compound lies in its ability to act as a chain terminator during DNA replication.[1][2] Lacking a hydroxyl group at the 3' position of its deoxyribose sugar, 3'-dG, once incorporated into a growing DNA strand, prevents the formation of a phosphodiester bond with the subsequent nucleotide.[1][2][3] This inability to extend the DNA chain leads to the premature termination of DNA synthesis.[1][2]

For this compound to exert its effect, it must first be activated within the cell. This involves a series of phosphorylation steps to convert it into its active triphosphate form, this compound triphosphate (3'-dGTP).[4] This conversion is carried out by cellular kinases.

Once formed, 3'-dGTP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the active site of DNA polymerases.[5][6] Various DNA polymerases, including viral reverse transcriptases and cellular DNA polymerases, can recognize and incorporate 3'-dGTP into the nascent DNA strand.[7] However, the absence of the 3'-hydroxyl group on the incorporated 3'-deoxyguanylate monophosphate prevents the subsequent nucleophilic attack required for the addition of the next nucleotide, thereby halting DNA elongation.[2]

Key Steps in the Mechanism of Action:

-

Cellular Uptake: this compound enters the cell, likely through nucleoside transporters.

-

Phosphorylation: Cellular kinases phosphorylate this compound to its active triphosphate form, 3'-dGTP.

-

Competitive Inhibition: 3'-dGTP competes with the endogenous dGTP for the active site of DNA polymerase.

-

Incorporation: DNA polymerase incorporates 3'-deoxyguanylate monophosphate into the growing DNA chain.

-

Chain Termination: The absence of a 3'-hydroxyl group on the incorporated nucleoside analog prevents further DNA strand elongation.

Quantitative Data

The efficacy of this compound and its derivatives is often quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the Michaelis constant (Km) and inhibition constant (Ki) for its interaction with DNA polymerases.

| Compound | Target | Cell Line/Enzyme | IC50 / Ki / Km | Reference |

| 2',3'-dideoxyguanosine (B1417426) 5'-triphosphate (ddGTP) | DNA Polymerase α | - | Ki = 0.035 µM (with activated DNA) | [8] |

| 2',3'-dideoxyguanosine 5'-triphosphate (ddGTP) | DNA Polymerase α | - | Ki = 0.044 µM (with (dC)n.(dG)12-18) | [8] |

| 2',3'-dideoxyguanosine 5'-triphosphate (ddGTP) | DNA Polymerase β | - | Km = 1.8 µM | [9] |

| Deoxyguanosine triphosphate (dGTP) | DNA Polymerase β | - | Km = 7.8 µM | [9] |

| 3'-Deoxy-GTP | Dengue Virus NS5 RdRp | - | IC50: 0.02 μM | [10] |

Signaling Pathways and Cellular Effects

Beyond its direct role as a DNA chain terminator, this compound and its analogs can influence cellular signaling pathways, particularly in the context of cancer and viral infections.

Inhibition of Telomerase

Telomerase is a reverse transcriptase that maintains telomere length in cancer cells, contributing to their immortality. The triphosphate form of this compound can act as a substrate for telomerase. Its incorporation into telomeres leads to chain termination, thereby inhibiting telomere elongation and promoting telomere shortening.[8] This can ultimately induce cellular senescence or apoptosis in cancer cells. A modified version, 6-thio-2'-deoxyguanosine (B1664700), has been shown to be incorporated into telomeres by telomerase, leading to telomere dysfunction and cancer cell death.[6][11][12][13]

cGAS-STING Pathway Activation

Recent evidence suggests that modified deoxyguanosine analogs can trigger the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system that detects cytosolic DNA.[13][14] The incorporation of analogs like 6-thio-2'-deoxyguanosine into telomeric DNA can lead to telomeric DNA damage.[14] These damaged telomeric fragments can be released into the cytoplasm and recognized by cGAS, leading to the production of cyclic GMP-AMP (cGAMP). cGAMP then activates STING, resulting in the production of type I interferons and other pro-inflammatory cytokines, which can enhance the anti-tumor immune response.[15][16][17]

Experimental Protocols

DNA Polymerase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound triphosphate (3'-dGTP) on DNA polymerase activity.

Materials:

-

Purified DNA Polymerase (e.g., Taq polymerase, Klenow fragment, or viral reverse transcriptase)

-

Activated calf thymus DNA or a specific primer-template system

-

This compound triphosphate (3'-dGTP)

-

Deoxyguanosine triphosphate (dGTP) and other dNTPs (dATP, dCTP, dTTP)

-

[α-³²P]dGTP or a fluorescently labeled dNTP

-

Reaction buffer appropriate for the specific DNA polymerase

-

Stop solution (e.g., EDTA)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter or fluorescence reader

Procedure:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the reaction buffer, a fixed concentration of the DNA template-primer, the DNA polymerase, and three of the four dNTPs (e.g., dATP, dCTP, dTTP).

-

Inhibitor Addition: Add varying concentrations of 3'-dGTP to the experimental tubes. For control tubes, add the corresponding volume of buffer.

-

Substrate Addition: Add a mixture of dGTP and the labeled dNTP (e.g., [α-³²P]dGTP) to initiate the reaction. The concentration of dGTP should be varied to determine the nature of inhibition (competitive, non-competitive, etc.).

-

Incubation: Incubate the reactions at the optimal temperature for the specific polymerase (e.g., 37°C for Klenow fragment, 72°C for Taq polymerase) for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reactions by adding the stop solution.

-

Precipitation and Filtration: Precipitate the newly synthesized, radiolabeled DNA by adding cold TCA. Collect the precipitate on glass fiber filters and wash with cold TCA and ethanol.

-

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

-

Data Analysis: Plot the reaction velocity against the substrate (dGTP) concentration in the presence and absence of the inhibitor (3'-dGTP). Determine the Km and Vmax values and the Ki for the inhibitor.

Cellular Uptake and Phosphorylation Assay

This protocol describes a method to quantify the cellular uptake and phosphorylation of this compound to its triphosphate form using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cell line of interest (e.g., cancer cell line or virus-infected cells)

-

³H-labeled or unlabeled this compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Perchloric acid (PCA) or trichloroacetic acid (TCA)

-

Potassium hydroxide (B78521) (KOH) or tri-n-octylamine in Freon for neutralization

-

HPLC system with a suitable column (e.g., C18 reverse-phase) and UV or radioactivity detector

-

Standards for this compound, 3'-dGMP, 3'-dGDP, and 3'-dGTP

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with a known concentration of ³H-labeled or unlabeled this compound for various time points.

-

Cell Lysis and Extraction: At each time point, wash the cells with cold PBS and then lyse them with cold PCA or TCA to precipitate macromolecules.

-

Neutralization: Centrifuge the lysate to pellet the precipitate. Neutralize the acidic supernatant containing the nucleotides with KOH or by extraction with tri-n-octylamine in Freon.

-

HPLC Analysis: Inject a known volume of the neutralized extract onto the HPLC column. Separate the nucleotides using an appropriate mobile phase gradient (e.g., a gradient of ammonium (B1175870) phosphate (B84403) buffer and acetonitrile).[18][19][20]

-

Detection and Quantification: Monitor the elution of nucleotides using a UV detector (at 254 nm) or a radioactivity detector. Identify and quantify the peaks corresponding to this compound and its phosphorylated metabolites by comparing their retention times and peak areas/counts to those of the standards.

-

Data Analysis: Calculate the intracellular concentrations of this compound and its phosphorylated forms at each time point.

Visualizations

DNA Chain Termination by this compound

Caption: Mechanism of DNA chain termination by this compound triphosphate (3'-dGTP).

Activation of the cGAS-STING Pathway

Caption: Putative activation of the cGAS-STING pathway by this compound-induced DNA damage.

Conclusion

This compound is a powerful tool in molecular biology and a promising scaffold for the development of therapeutic agents. Its primary mechanism of action, DNA chain termination, is a well-established principle that effectively halts the replication of viruses and cancer cells. Furthermore, emerging research into its effects on cellular signaling pathways, such as telomerase inhibition and potential activation of the innate immune system, highlights the multifaceted nature of its biological activity. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate and harness the therapeutic potential of this compound and its analogs.

References

- 1. Unfolding New Roles for Guanine-Based Purines and Their Metabolizing Enzymes in Cancer and Aging Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | PNP catalyzes the conversion of (deoxy)guanosine to guanine and (deoxy)ribose [reactome.org]

- 3. Chemical Incorporation of Chain-Terminating Nucleoside Analogs as 3′-Blocking DNA Damage and Their Removal by Human ERCC1-XPF Endonuclease [mdpi.com]

- 4. AID 106040 - IC50 value determined from the inhibition of HIV strain AZT-sensitive activity tested on MT-4 cell lines. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Comprehensive elaboration of the cGAS-STING signaling axis in cancer development and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Differential utilization of 2',3'-dideoxyguanosine 5'-triphosphate as a substrate for various DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Influence of 3'-azido-2',3'-dideoxyguanosine treatment on telomere length in human telomerase-immortalized human fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 10. graphviz.org [graphviz.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. biorxiv.org [biorxiv.org]

- 13. biorxiv.org [biorxiv.org]

- 14. raw.githubusercontent.com [raw.githubusercontent.com]

- 15. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | DNA Damage and Activation of cGAS/STING Pathway Induce Tumor Microenvironment Remodeling [frontiersin.org]

- 17. Redirecting [linkinghub.elsevier.com]

- 18. HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+ | SIELC Technologies [sielc.com]

- 19. researchgate.net [researchgate.net]

- 20. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of 3'-Deoxyguanosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure of 3'-Deoxyguanosine, a crucial nucleoside analog with significant applications in biochemical and pharmaceutical research. The document details its molecular architecture, physicochemical properties, and its role within biological pathways. Methodologies for its synthesis and structural characterization by Nuclear Magnetic Resonance (NMR) spectroscopy are presented, alongside a depiction of its involvement in the purine (B94841) salvage pathway. This guide is intended to serve as a detailed resource for professionals engaged in nucleoside chemistry, antiviral drug development, and related fields.

Introduction

This compound is a synthetic purine nucleoside that lacks a hydroxyl group at the 3' position of its deoxyribose sugar moiety. This structural modification is of profound interest in medicinal chemistry as it can act as a chain terminator in nucleic acid synthesis, a property exploited in the development of antiviral and anticancer agents. Understanding the precise three-dimensional structure of this compound is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic compounds.

Chemical Structure and Properties

This compound consists of a guanine (B1146940) base attached to a 3'-deoxy-β-D-ribofuranose ring. Its systematic IUPAC name is 2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one[1].

Below is a diagram illustrating the chemical structure of this compound, generated using the DOT language.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C10H13N5O4 | [1][2] |

| Molecular Weight | 267.24 g/mol | [1][2] |

| CAS Number | 3608-58-0 | [1] |

| Canonical SMILES | C1--INVALID-LINK--N2C=NC3=C2N=C(NC3=O)N">C@HCO | [1] |

| Appearance | White to Off-White Solid | [3] |

| Solubility | DMSO (Slightly), Water (Slightly, Heated, Sonicated) | [3] |

| Melting Point | <300 °C (water) | [3] |

Structural Data

Precise bond lengths and angles are critical for computational modeling and understanding intermolecular interactions. While a crystal structure for this compound was not found in the Cambridge Structural Database (CSD), data for the closely related 2'-deoxyguanosine (B1662781) dimethyl sulfoxide (B87167) disolvate has been reported. This data provides a reasonable approximation for the bond lengths and angles within the guanine and deoxyribose moieties of this compound.

Note: The following tables present data from the crystal structure of 2'-deoxyguanosine dimethyl sulfoxide disolvate.

Table 2.1: Selected Bond Lengths for 2'-Deoxyguanosine

| Atoms | Length (Å) |

| N9-C1' | 1.465(2) |

| C1'-C2' | 1.531(3) |

| C2'-C3' | 1.528(3) |

| C3'-O3' | 1.428(2) |

| C3'-C4' | 1.527(3) |

| C4'-O4' | 1.453(2) |

| C4'-C5' | 1.512(3) |

| C5'-O5' | 1.428(2) |

| O4'-C1' | 1.411(2) |

| N9-C4 | 1.376(2) |

| N9-C8 | 1.371(2) |

| N7-C5 | 1.389(2) |

| N7-C8 | 1.306(2) |

| C6-N1 | 1.391(2) |

| C6-O6 | 1.242(2) |

| C5-C4 | 1.375(2) |

| C5-C6 | 1.417(2) |

| C4-N3 | 1.352(2) |

| C2-N1 | 1.373(2) |

| C2-N2 | 1.339(2) |

| C2-N3 | 1.328(2) |

Table 2.2: Selected Bond Angles for 2'-Deoxyguanosine

| Atoms | Angle (°) |

| C2'-C1'-N9 | 114.2(1) |

| O4'-C1'-N9 | 108.3(1) |

| O4'-C1'-C2' | 106.5(1) |

| C1'-C2'-C3' | 102.7(1) |

| O3'-C3'-C2' | 111.3(2) |

| O3'-C3'-C4' | 111.5(2) |

| C2'-C3'-C4' | 102.1(1) |

| O4'-C4'-C3' | 105.1(1) |

| O4'-C4'-C5' | 109.3(2) |

| C3'-C4'-C5' | 115.1(2) |

| O5'-C5'-C4' | 111.4(2) |

| C1'-O4'-C4' | 109.5(1) |

| C4-N9-C1' | 126.1(1) |

| C8-N9-C1' | 125.9(1) |

| C5-N7-C8 | 103.9(1) |

| C2-N3-C4 | 112.9(1) |

| C2-N1-C6 | 125.3(1) |

| N1-C2-N3 | 123.4(2) |

| N1-C2-N2 | 116.8(2) |

| N3-C2-N2 | 119.8(2) |

| N3-C4-C5 | 128.8(2) |

| N3-C4-N9 | 125.9(1) |

| C5-C4-N9 | 105.3(1) |

| N7-C5-C4 | 113.3(1) |

| N7-C5-C6 | 124.2(2) |

| C4-C5-C6 | 122.5(2) |

| N1-C6-C5 | 112.1(1) |

| N1-C6-O6 | 120.1(2) |

| C5-C6-O6 | 127.8(2) |

| N7-C8-N9 | 113.4(1) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from guanosine (B1672433). A common approach involves the selective protection of the hydroxyl groups, followed by deoxygenation at the 3' position and subsequent deprotection.

A representative synthetic workflow is outlined below:

Detailed Methodology (Illustrative Example):

-

Protection: Guanosine is treated with a suitable protecting group, such as a silyl (B83357) ether (e.g., TBDMSCl), to selectively protect the 5' and 2'-hydroxyl groups.

-

Activation of 3'-OH: The remaining 3'-hydroxyl group is then activated, for example, by conversion to a thionocarbonate.

-

Deoxygenation: The thionocarbonate is subjected to a radical-induced deoxygenation, a key step in the Barton-McCombie reaction, using a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride).

-

Deprotection: The protecting groups on the 5' and 2' positions are removed under appropriate conditions (e.g., with a fluoride (B91410) source for silyl ethers) to yield this compound.

-

Purification: The final product is purified using chromatographic techniques, such as silica (B1680970) gel chromatography or high-performance liquid chromatography (HPLC).

NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of this compound in solution. 1H and 13C NMR spectra provide information about the chemical environment of each atom, while 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish connectivity between atoms.

General Protocol for NMR Analysis of this compound:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d6 or D2O). The choice of solvent depends on the desired information, as exchangeable protons (e.g., -OH, -NH2) will be visible in DMSO-d6 but not in D2O.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a 1D 1H NMR spectrum to assess the overall purity and identify the proton signals.

-

Acquire a 1D 13C NMR spectrum (and DEPT experiments if necessary) to identify the carbon signals.

-

Perform a 2D 1H-1H COSY (Correlation Spectroscopy) experiment to identify scalar-coupled protons, particularly within the deoxyribose ring.

-

Perform a 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate each proton with its directly attached carbon atom.

-

Perform a 2D 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) experiment to establish long-range correlations between protons and carbons (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.

-

-

Data Processing and Analysis:

-

Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing.

-

Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

-

Analyze the coupling constants (J-values) in the 1H NMR spectrum to deduce stereochemical relationships within the deoxyribose ring.

-

Assign all proton and carbon resonances by systematically analyzing the correlations observed in the 2D NMR spectra.

-

Biological Role: The Purine Salvage Pathway

This compound, as a guanosine analog, can be metabolized through the purine salvage pathway. This pathway is a crucial metabolic route for the recycling of purine bases and nucleosides that arise from the degradation of DNA and RNA. Understanding the interaction of this compound with the enzymes of this pathway is vital for comprehending its biological effects.

The diagram below illustrates the key steps of the purine salvage pathway and the potential entry of this compound.

In this pathway, purine nucleoside phosphorylase (PNP) cleaves the glycosidic bond of guanosine and deoxyguanosine to release guanine. This compound can act as a substrate or inhibitor for PNP. The resulting guanine can then be converted to guanosine monophosphate (GMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). Alternatively, deoxyguanosine can be phosphorylated by deoxyguanosine kinase to form deoxyguanosine monophosphate (dGMP). These monophosphates are subsequently phosphorylated to di- and triphosphates, which are precursors for nucleic acid synthesis. The incorporation of this compound triphosphate into a growing DNA chain would lead to chain termination due to the absence of the 3'-hydroxyl group required for the formation of the next phosphodiester bond.

Conclusion

This technical guide has provided a detailed examination of the structure of this compound. The compilation of its physicochemical properties, along with detailed protocols for its synthesis and NMR-based structural characterization, offers a valuable resource for researchers. The visualization of its chemical structure and its interaction with the purine salvage pathway provides a clear framework for understanding its biological significance. This comprehensive overview is intended to facilitate further research and development of this compound and its derivatives as potential therapeutic agents. and its derivatives as potential therapeutic agents.

References

- 1. Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2′-deoxyguanosine structural motif - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. 3-Deoxyguanosine | C10H13N5O4 | CID 135440068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 3608-58-0 [amp.chemicalbook.com]

3'-Deoxyguanosine: A Guanosine Analog with Potential Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxyguanosine is a synthetic nucleoside analog that belongs to the family of purine (B94841) derivatives. Structurally similar to the natural nucleoside guanosine (B1672433), it is distinguished by the absence of a hydroxyl group at the 3' position of the ribose sugar moiety. This modification significantly alters its biological properties, making it a subject of interest in the fields of antiviral and anticancer research. As a guanosine analog, this compound can interact with various cellular and viral enzymes, potentially disrupting critical biological pathways. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and reported biological activities, with a focus on quantitative data and detailed experimental methodologies.

Chemical Properties and Synthesis

This compound is a solid compound with the chemical formula C₁₀H₁₃N₅O₄ and a molecular weight of 267.24 g/mol . Its structure consists of a guanine (B1146940) base attached to a 3'-deoxyribose sugar.

Conceptual Synthesis Workflow:

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to act as a competitive inhibitor or an alternative substrate for enzymes that utilize guanosine or deoxyguanosine. The absence of the 3'-hydroxyl group is key to its function as a chain terminator in nucleic acid synthesis.

Inhibition of RNA-Directed RNA Polymerase (RdRp)

Viral RNA-dependent RNA polymerases (RdRps) are crucial enzymes for the replication of RNA viruses. Nucleoside analogs lacking a 3'-hydroxyl group, upon conversion to their triphosphate form, can be incorporated into the growing viral RNA chain. Once incorporated, the absence of the 3'-OH prevents the formation of the next phosphodiester bond, leading to premature chain termination and inhibition of viral replication. While direct inhibitory constants (Ki) for this compound against specific viral RdRps are not widely reported, this mechanism is a well-established principle for many antiviral nucleoside analogs.

Interaction with Purine Nucleoside Phosphorylase (PNP)

Antiviral Activity

While extensive quantitative data on the antiviral activity of this compound is limited, studies on related compounds provide insights into its potential. For instance, the analog 3'-deoxy-3'-fluoroguanosine (B39910) was evaluated for its activity against Tick-Borne Encephalitis Virus (TBEV), a flavivirus. However, in this particular study, it did not show a significant reduction in viral titers.[1] In contrast, the related compound 3-deazaguanosine (B53920) has demonstrated broad-spectrum antiviral activity against both RNA and DNA viruses, including influenza, parainfluenza, and herpes viruses.[2]

Table 1: Antiviral Activity of Related Guanosine Analogs

| Compound | Virus | Assay | Activity | Reference |

| 3'-Deoxy-3'-fluoroguanosine | Tick-Borne Encephalitis Virus (TBEV) | Plaque Assay | No significant reduction in viral titer | [1] |

| 3-Deazaguanosine | Influenza A and B, Parainfluenza 1 | In vivo (mice) | Therapeutic index of 16 | [2] |

| 3-Deazaguanosine | Friend leukemia virus | In vivo (mice) | Inhibition of splenomegaly | [2] |

Anticancer Activity

The potential of this compound as an anticancer agent is primarily linked to its selective cytotoxicity, particularly towards T-lymphoblastic leukemia cells. The mechanism is thought to involve the intracellular phosphorylation of deoxyguanosine to deoxyguanosine triphosphate (dGTP), which can disrupt DNA synthesis and induce apoptosis. The cytotoxicity of deoxyguanosine can be potentiated by inhibitors of purine nucleoside phosphorylase (PNP), which prevent its degradation.

Studies have shown that deoxyguanosine-rich oligonucleotides can exhibit cytotoxic effects in various cancer cell lines, including prostate cancer.[3] This suggests that guanosine analogs and their derivatives may have a role in cancer therapy. However, specific IC50 values for this compound against a broad panel of cancer cell lines are not well-documented in publicly available literature.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not abundantly available. However, established methodologies for similar nucleoside analogs can be adapted.

General Protocol for Synthesis of this compound (Conceptual)

This protocol is a conceptual adaptation based on the synthesis of related nucleoside analogs.

-

Protection of Guanosine: React guanosine with appropriate protecting group reagents (e.g., TBDMSCl, DMTr-Cl) to protect the 5' and 2'-hydroxyl groups.

-

Formation of 3'-O-Thionocarbonate: Treat the protected guanosine with a thionocarbonylating agent (e.g., phenyl chlorothionocarbonate) in the presence of a base (e.g., DMAP).

-

Radical Deoxygenation (Barton-McCombie Reaction): React the 3'-O-thionocarbonate with a radical initiator (e.g., AIBN) and a reducing agent (e.g., tributyltin hydride).

-

Deprotection: Remove the protecting groups from the 5' and 2' positions using appropriate deprotection agents (e.g., TBAF for silyl (B83357) groups, mild acid for trityl groups) to yield this compound.

-

Purification: Purify the final product using column chromatography or recrystallization.

General Protocol for In Vitro Antiviral Plaque Reduction Assay

This is a generalized protocol for assessing the antiviral activity of a compound.

-

Cell Seeding: Seed a monolayer of susceptible host cells in 6-well plates and incubate until confluent.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The IC50 value (the concentration that inhibits 50% of plaque formation) can then be determined.

General Protocol for MTT Cytotoxicity Assay

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that reduces cell viability by 50%) can be determined from the dose-response curve.

Conclusion

This compound represents an intriguing guanosine analog with the potential for therapeutic development, particularly in the realms of antiviral and anticancer applications. Its mechanism of action, primarily as a chain terminator of nucleic acid synthesis and a modulator of purine metabolism, provides a strong rationale for its biological activities. However, a comprehensive understanding of its efficacy and specificity requires further investigation. The lack of extensive, publicly available quantitative data, such as IC50 and Ki values, highlights the need for more detailed preclinical studies. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its derivatives. Future research should focus on a systematic evaluation of its activity against a broad range of viruses and cancer cell lines, as well as detailed mechanistic studies to elucidate its interactions with key enzymatic targets.

References

- 1. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Activity of 3-Deazaguanine, 3-Deazaguanosine, and 3-Deazaguanylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced Cytotoxicity from Deoxyguanosine-Enriched T-oligo in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biochemical Properties of 3'-Deoxyguanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Deoxyguanosine is a nucleoside analog that, by virtue of its structural similarity to the natural nucleoside deoxyguanosine, interacts with various components of cellular metabolism, particularly those involved in nucleic acid synthesis and purine (B94841) salvage pathways. The replacement of the hydroxyl group at the 3' position of the deoxyribose sugar with a hydrogen atom is the defining structural feature of this compound. This modification has profound implications for its biochemical activity, most notably conferring the ability to act as a chain terminator during DNA synthesis. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, interactions with key enzymes, and its effects on cellular processes.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃N₅O₄ | [1] |

| Molecular Weight | 267.24 g/mol | [1] |

| Appearance | Solid | [1] |

| Classification | Purine 3'-deoxyribonucleoside | [1] |

Mechanism of Action and Biochemical Interactions

The primary mechanism of action of this compound stems from its ability to be metabolized into its 5'-triphosphate form, this compound triphosphate (3'-dGTP). This conversion is catalyzed by cellular kinases, with deoxyguanosine kinase being a key enzyme in the initial phosphorylation step.[2][3] The resulting 3'-dGTP can then serve as a substrate for DNA polymerases.

Chain Termination of DNA Synthesis

Due to the absence of a 3'-hydroxyl group, the incorporation of 3'-dGTP into a growing DNA strand by a DNA polymerase prevents the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate. This leads to the termination of DNA chain elongation.[4]

Inhibition of Viral RNA-Dependent RNA Polymerase

This compound, in its triphosphate form (3'-dGTP), has been shown to be a potent inhibitor of viral RNA-dependent RNA polymerases (RdRps). For instance, it exhibits an IC₅₀ of 0.02 µM against the Dengue Virus NS5 RdRp. This suggests that this compound has potential as an antiviral agent.

Interaction with Purine Nucleoside Phosphorylase

Cellular Uptake and Metabolism

This compound enters cells via nucleoside transporters. Once inside the cell, it must be phosphorylated to its active triphosphate form to exert its biological effects. This process is initiated by deoxyguanosine kinase (dGK), a mitochondrial enzyme responsible for phosphorylating purine deoxynucleosides.[7][8][9] dGK has a broad substrate specificity and is likely responsible for the initial phosphorylation of this compound to this compound monophosphate (3'-dGMP). Subsequent phosphorylation steps to the di- and triphosphate forms are carried out by other cellular kinases.[3][10]

Quantitative Data Summary

| Parameter | Enzyme/Process | Value | Organism/System | Reference |

| IC₅₀ | Dengue Virus NS5 RdRp | 0.02 µM (for 3'-dGTP) | in vitro | |

| Kₘ | Deoxyguanosine Kinase (for deoxyguanosine) | 4 µM | Human recombinant | [7] |

| Vₘₐₓ | Deoxyguanosine Kinase (for deoxyguanosine) | 43 nmol/min/mg | Human recombinant | [7] |

| Kₑ | Guanosine (B1672433) Receptor (for guanosine) | 2.3 nM | Human foreskin fibroblasts | [11][12] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from guanosine through a multi-step process. A representative synthetic route involves the selective protection of the hydroxyl groups, followed by deoxygenation at the 3' position and subsequent deprotection. A detailed protocol for a similar compound, 3'-amino-3'-deoxyguanosine, can be adapted for this purpose.[11]

General Steps:

-

Protection of Guanosine: The amino and hydroxyl groups of guanosine are protected using appropriate protecting groups to prevent unwanted side reactions.

-

Selective 3'-Hydroxyl Modification: The 3'-hydroxyl group is selectively modified to a good leaving group.

-

Deoxygenation: The modified 3'-position is reduced to remove the hydroxyl group.

-

Deprotection: All protecting groups are removed to yield this compound.

Synthesis of this compound Triphosphate (3'-dGTP)

The triphosphate form can be synthesized from the parent nucleoside through chemical or enzymatic phosphorylation.[3][10]

Enzymatic Synthesis:

-

Initial Phosphorylation: this compound is incubated with deoxyguanosine kinase and a phosphate (B84403) donor (e.g., ATP) to produce 3'-dGMP.

-

Subsequent Phosphorylations: 3'-dGMP is further phosphorylated to 3'-dGDP and then to 3'-dGTP using appropriate kinases such as guanylate kinase and nucleoside diphosphate (B83284) kinase, respectively.

Dengue Virus NS5 RdRp Inhibition Assay

The inhibitory activity of 3'-dGTP against DENV NS5 RdRp can be determined using a primer-extension-based assay.[13][14]

Protocol Outline:

-

Reaction Mixture Preparation: A reaction mixture containing purified DENV NS5 RdRp, a template-primer RNA duplex, radiolabeled GTP (e.g., [α-³²P]GTP), and other required salts and buffers is prepared.

-

Inhibitor Addition: Varying concentrations of 3'-dGTP are added to the reaction mixtures.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or nucleotides and incubated at an optimal temperature for a defined period.

-

Quenching and Analysis: The reaction is stopped, and the radiolabeled RNA products are separated by gel electrophoresis.

-

Data Analysis: The intensity of the bands corresponding to the elongated RNA product is quantified to determine the extent of inhibition at each 3'-dGTP concentration. The IC₅₀ value is then calculated from the dose-response curve.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining

The effect of this compound on the cell cycle can be analyzed by flow cytometry using propidium iodide (PI) staining.[15][16][17][18][19]

Protocol Outline:

-

Cell Treatment: Cells are cultured in the presence of varying concentrations of this compound for a specified duration.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol (B145695) to permeabilize the cell membrane.

-

RNase Treatment and PI Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with a solution containing propidium iodide.

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Interpretation: The resulting histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

The induction of apoptosis by this compound can be assessed by flow cytometry using Annexin V and a viability dye like propidium iodide.[20][21][22][23][24]

Protocol Outline:

-

Cell Treatment: Cells are treated with this compound for a desired time period.

-

Cell Harvesting: Both adherent and floating cells are collected to include the apoptotic population.

-

Staining: Cells are washed and resuspended in a binding buffer containing fluorescently labeled Annexin V and a viability dye (e.g., PI).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Potential Signaling Pathways Affected

While direct studies on the specific signaling pathways modulated by this compound are limited, its structural similarity to guanosine and its impact on DNA synthesis suggest potential interactions with several key cellular signaling cascades.

-

MAPK Pathways (JNK, p38): Cellular stress resulting from the inhibition of DNA replication can lead to the activation of stress-activated protein kinase pathways, including JNK and p38 MAPK.[25][26][27][28][29][30]

-

PI3K/Akt Pathway: As a derivative of guanosine, which has been shown to modulate the PI3K/Akt pathway, this compound might also influence this critical cell survival and proliferation pathway.[21]

-

NF-κB Pathway: DNA damage and cellular stress are known activators of the NF-κB signaling pathway, which plays a central role in inflammation, immunity, and cell survival.[27][29][31][32][33]

Further research is required to elucidate the precise signaling networks affected by this compound.

Conclusion

This compound is a valuable tool for biochemical research and holds potential for therapeutic development. Its ability to act as a DNA chain terminator after intracellular phosphorylation is its key mechanism of action, making it a subject of interest in antiviral and anticancer research. This guide has provided a detailed overview of its biochemical properties, including its interactions with key enzymes, metabolic activation, and potential effects on cellular signaling pathways. The provided quantitative data and experimental protocols offer a foundation for further investigation into the multifaceted roles of this important nucleoside analog. Further studies are warranted to fully elucidate its inhibitory constants against key enzymes, its specific effects on cellular signaling, and its full therapeutic potential.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Deoxyguanosine kinase - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. Deoxyguanosine triphosphate - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Purine nucleoside phosphorylase - Proteopedia, life in 3D [proteopedia.org]

- 7. Substrate specificity of human recombinant mitochondrial deoxyguanosine kinase with cytostatic and antiviral purine and pyrimidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. Substrate specificity of mitochondrial 2'-deoxyguanosine kinase. Efficient phosphorylation of 2-chlorodeoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What Is Deoxyguanosine Triphosphate (dGTP)? [excedr.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Guanosine nucleotides regulate B2 kinin receptor affinity of agonists but not of antagonists: discussion of a model proposing receptor precoupling to G protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of a small molecule inhibitor targeting dengue virus NS5 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Dengue Virus Polymerase by Blocking of the RNA Tunnel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 18. vet.cornell.edu [vet.cornell.edu]

- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 20. researchgate.net [researchgate.net]

- 21. Apoptosis Protocols | USF Health [health.usf.edu]

- 22. kumc.edu [kumc.edu]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 25. 8-Hydroxy-2-deoxyguanosine prevents plaque formation and inhibits vascular smooth muscle cell activation through Rac1 inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. NF-κB - Wikipedia [en.wikipedia.org]

- 28. Characterization of [3H]guanine nucleotide binding sites in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. creative-diagnostics.com [creative-diagnostics.com]

- 30. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 31. NF-κB pathway activators as potential ageing biomarkers: targets for new therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

The Core Interaction: A Technical Guide to 3'-Deoxyguanosine and Polymerase Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between 3'-Deoxyguanosine and various polymerases. This compound, a nucleoside analog of deoxyguanosine, lacks the critical 3'-hydroxyl group on its deoxyribose sugar moiety. This structural modification transforms it into a potent chain terminator of nucleic acid synthesis once it is metabolically activated and incorporated by a polymerase. This document details its mechanism of action, metabolic activation pathway, interaction with specific polymerases, and the experimental protocols used to characterize these interactions.

Mechanism of Action: Chain Termination

The canonical function of a polymerase is to catalyze the formation of a phosphodiester bond between the free 3'-hydroxyl (3'-OH) group of a growing nucleic acid chain and the alpha-phosphate of an incoming deoxynucleoside triphosphate (dNTP).[1] This reaction is fundamental to DNA replication and repair.

This compound, and its analogs, act as potent inhibitors by subverting this process.[2] After being anabolized to its active triphosphate form, this compound triphosphate (3'-dGTP), it is recognized by the polymerase as a substrate analogous to the natural dGTP. The polymerase incorporates the this compound monophosphate (3'-dGMP) into the nascent DNA strand opposite a cytosine base. However, because the incorporated nucleotide lacks the 3'-OH group, the subsequent phosphodiester bond cannot be formed.[2][3] This absence of a nucleophile for the next incoming dNTP effectively halts further chain elongation, leading to termination of synthesis.[4]

Metabolic Activation Pathway

For this compound to function as a chain terminator, it must first be converted into its active 5'-triphosphate form. This is a multi-step enzymatic process that occurs within the cell. The initial and rate-limiting step is often the conversion of the nucleoside to its 5'-monophosphate. This reaction is catalyzed by deoxyguanosine kinase.[5][6] Subsequently, other cellular nucleoside monophosphate and diphosphate (B83284) kinases catalyze the successive additions of phosphate (B84403) groups to yield this compound diphosphate (3'-dGDP) and finally this compound triphosphate (3'-dGTP).[1] This active triphosphate is then available to compete with the endogenous dGTP pool for binding to the polymerase active site.

Interaction with Specific Polymerases

The efficacy of 3'-dGTP as a chain terminator varies significantly among different types of polymerases. This selectivity is a critical factor in its application, particularly in antiviral therapy where the goal is to inhibit viral polymerases with minimal effect on host cell enzymes.

While kinetic data specifically for 3'-dGTP is limited in the literature, extensive studies on the closely related analog, 2',3'-dideoxyguanosine (B1417426) triphosphate (ddGTP) , provide valuable insights into its interaction with various polymerases. It is important to note that ddGTP lacks both the 2'-OH and 3'-OH groups, whereas 3'-dGTP retains the 2'-OH group.

-

DNA Polymerase β (Pol β): This enzyme, involved in DNA repair, has been shown to efficiently utilize ddGTP as a substrate. Under certain conditions, the rate of incorporation of ddGTP was nearly equal to that of the natural substrate dGTP, and it exhibited a lower Michaelis constant (Km), suggesting a higher affinity for the enzyme.[7]

-

DNA Polymerase α and γ: In contrast to Pol β, DNA polymerase α and DNA polymerase γ poorly utilize ddGTP as a substrate.[7] This differential utilization highlights the substrate specificity among host polymerases.

-

HIV Reverse Transcriptase (HIV-RT): Dideoxynucleoside triphosphates, including ddGTP, are potent competitive inhibitors of HIV-RT.[4] Their efficient incorporation and subsequent termination of the growing viral DNA chain form the basis of their use as antiretroviral drugs. The inhibition constant (Ki) for ddGTP against HIV-RT is in the low micromolar range, indicating potent inhibition.[4][8]

Quantitative Data Summary

The following table summarizes key kinetic parameters for the interaction of 2',3'-dideoxyguanosine triphosphate (ddGTP) with various polymerases. This data is presented as a proxy due to the scarcity of published kinetic values for 3'-dGTP. These parameters are crucial for understanding the efficiency and affinity of the inhibitor for its target enzyme.

| Polymerase | Analog | Template/Primer | Km (μM) | Ki (μM) | Comments | Reference(s) |

| DNA Polymerase β | ddGTP | Activated DNA | 1.8 | - | Km for dGTP was 7.8 μM, indicating higher affinity for the analog. | [7] |

| HIV-1 Reverse Transcriptase | ddGTP | RNA/DNA | - | ~0.0022 | Potent competitive inhibitor. Ki similar to AZT-TP. | [4][8] |

| DNA Polymerase α | ddGTP | Activated DNA | - | - | Poorly utilized as a substrate. | [7] |

| DNA Polymerase γ | ddGTP | Activated DNA | - | - | Not utilized as a substrate. | [7] |

Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity. Ki (inhibition constant) indicates the concentration required to produce half-maximum inhibition.[9]

Experimental Protocols

Characterizing the interaction between 3'-dGTP and polymerases involves specific biochemical assays. The following are detailed methodologies for two key experiments.

Protocol: Polymerase Chain Termination Assay

This assay is used to visually confirm that an analog is incorporated and terminates DNA synthesis.

-

Reaction Components:

-

Template-Primer: A short, single-stranded DNA template annealed to a 5'-radiolabeled ([γ-³²P]ATP) or fluorescently labeled primer. The template sequence should have a known site for guanosine (B1672433) incorporation immediately downstream of the primer.

-

Polymerase: The specific DNA polymerase or reverse transcriptase being investigated.

-

dNTPs: A mixture of dATP, dCTP, dTTP, and either the natural dGTP (control) or the analog 3'-dGTP (experimental).

-

Reaction Buffer: A buffer containing appropriate pH, salts (e.g., MgCl₂), and additives required for optimal polymerase activity.[10]

-

-

Reaction Setup (on ice):

-

In separate tubes, prepare control and experimental reactions.

-

Control Reaction: Combine Template-Primer, polymerase, reaction buffer, and the four standard dNTPs (including dGTP).

-

Experimental Reaction: Combine Template-Primer, polymerase, reaction buffer, and a dNTP mix where dGTP is replaced by 3'-dGTP.

-

Dideoxy Sequencing Control (Optional): Set up four additional reactions corresponding to Sanger sequencing lanes (A, C, G, T) using standard dNTPs and a small amount of the respective ddNTP (e.g., ddGTP for the 'G' lane) to create a size ladder.[3]

-

-

Incubation:

-

Initiate the reactions by transferring the tubes to a thermal block or water bath set at the optimal temperature for the polymerase (e.g., 37°C for most mammalian polymerases).

-

Allow the reaction to proceed for a set time (e.g., 10-30 minutes).

-

-

Termination and Denaturation:

-

Stop the reactions by adding an equal volume of a stop/loading buffer (e.g., containing formamide, EDTA, and tracking dyes like bromophenol blue).

-

Heat the samples at 95°C for 5 minutes to denature the DNA, separating the newly synthesized strand from the template.

-

-

Analysis:

-

Load the samples onto a high-resolution denaturing polyacrylamide gel.

-

Perform electrophoresis to separate the DNA fragments by size.

-

Visualize the radiolabeled or fluorescent fragments using autoradiography or a fluorescence imager.

-

-

Expected Results:

-

The control lane will show a fully extended product.

-

The experimental lane (with 3'-dGTP) will show a distinct band corresponding to the size of the primer plus the incorporated 3'-dGMP, indicating termination at that specific site. The length of this terminated product will align with the corresponding band in the 'G' dideoxy sequencing lane.

-

Protocol: Steady-State Kinetic Analysis of Polymerase Inhibition

This method is used to determine the kinetic parameters Km and Ki, providing quantitative data on inhibitor affinity and mechanism.[11][12]

-

Assay Principle: The rate of incorporation of a radiolabeled dNTP (e.g., [α-³²P]dGTP) into a primer-template is measured over time under conditions where the enzyme concentration is much lower than the substrate concentration.[13][14]

-

Reaction Setup:

-

Prepare a series of reactions in a microtiter plate or microcentrifuge tubes.

-

Each reaction should contain a constant, low concentration of polymerase and a constant concentration of primer-template DNA.

-

For Km Determination (Control): Vary the concentration of the substrate of interest (e.g., [α-³²P]dGTP) across a range (e.g., 0.1x to 10x the expected Km). Keep other dNTPs at a constant, saturating concentration.

-

For Ki Determination (Inhibition): Repeat the Km determination experiment in the presence of several different fixed concentrations of the inhibitor (3'-dGTP).

-

-

Reaction and Sampling:

-

Initiate the reactions by adding the enzyme and incubate at its optimal temperature.

-

At several time points (e.g., 2, 5, 10, 15 minutes), remove an aliquot from each reaction and immediately quench it on ice or by adding EDTA. The reaction should be in the linear range (initial velocity).

-

-

Quantification:

-

Spot the quenched aliquots onto a membrane (e.g., DE81 ion-exchange paper).

-

Wash the membranes to remove unincorporated radiolabeled dNTPs.

-

Quantify the amount of incorporated radioactivity (representing the extended primer) using a scintillation counter or phosphorimager.

-

-

Data Analysis:

-

For each substrate concentration, plot the incorporated radioactivity versus time and determine the initial velocity (v₀) from the slope of the linear portion.

-

Km Analysis: Plot the initial velocities (v₀) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine Vmax and Km.

-

Ki Analysis: Create a Lineweaver-Burk (double reciprocal) plot (1/v₀ vs 1/[S]) for the data with and without the inhibitor.[15] The pattern of line intersections will indicate the mechanism of inhibition (e.g., competitive inhibitors will intersect on the y-axis). The Ki value can be calculated from these plots.[16]

-

Applications in Research and Drug Development

The chain-terminating property of this compound and its analogs makes them invaluable tools:

-

Antiviral Therapeutics: Analogs like 2',3'-dideoxyguanosine are used as antiretroviral drugs. Their selective targeting of viral reverse transcriptases over host DNA polymerases provides a therapeutic window.[4] The study of new 3'-modified nucleosides continues to be a promising area for developing broad-spectrum antiviral agents.[17][18][19][20]

-

DNA Sequencing: The concept of chain termination is the foundation of the Sanger sequencing method, which revolutionized molecular biology by enabling the determination of DNA sequences.[3][21]

-

Biochemical Research: These analogs are used as probes to study the mechanism, fidelity, and substrate specificity of various polymerases, providing insights into the fundamental processes of DNA replication and repair.[22]

References

- 1. What Is Deoxyguanosine Triphosphate (dGTP)? [excedr.com]

- 2. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 3. Sanger Sequencing Steps & Method [sigmaaldrich.com]

- 4. Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of carbovir, 3'-azido-3'-deoxythymidine, 2',3'-dideoxyguanosine and 3'-deoxythymidine. A novel RNA template for the evaluation of antiretroviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolism of deoxyguanosine and guanosine in human B and T lymphoblasts. A role for deoxyguanosine kinase activity in the selective T-cell defect associated with purine nucleoside phosphorylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for Deoxyguanosine (HMDB0000085) [hmdb.ca]

- 7. Differential utilization of 2',3'-dideoxyguanosine 5'-triphosphate as a substrate for various DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of the reverse transcriptase from HIV by 3'-azido-3'-deoxythymidine triphosphate and its threo analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The kinetic and chemical mechanism of high-fidelity DNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asm.org [asm.org]

- 11. Determining Steady-State Kinetics of DNA Polymerase Nucleotide Incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 13. Steady-state and pre-steady-state kinetic analysis of dNTP insertion opposite 8-oxo-7,8-dihydroguanine by Escherichia coli polymerases I exo- and II exo- - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]

- 16. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiviral activity of 3-deazaguanine, 3-deazaguanosine, and 3-deazaguanylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antiviral Activity of 3-Deazaguanine, 3-Deazaguanosine, and 3-Deazaguanylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. How to Conduct Sanger Sequencing | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3'-Deoxyguanosine as an RNA Chain Terminator

Introduction

This compound is a nucleoside analog of the natural ribonucleoside guanosine (B1672433).[1] Structurally, it is defined by the absence of a hydroxyl group at the 3' position of the ribose sugar moiety.[2] This modification is the cornerstone of its function as a potent inhibitor of RNA synthesis.[3] Upon intracellular conversion to its active triphosphate form, this compound 5'-triphosphate (3'-dGTP), it acts as a competitive inhibitor and a chain terminator for RNA-dependent RNA polymerases (RdRp).[3][4] This property makes it a valuable tool for studying RNA transcription and a promising candidate for the development of antiviral therapeutics, particularly against RNA viruses.[3][4]

Mechanism of Action: RNA Chain Termination

The primary mechanism of action for this compound is the termination of nascent RNA chain elongation. This process can be broken down into three key steps: cellular uptake and activation, incorporation into the growing RNA strand, and the subsequent termination of synthesis.

Step 1: Cellular Uptake and Metabolic Activation this compound enters the cell and is sequentially phosphorylated by host cell kinases to its active triphosphate form, 3'-dGTP. This multi-step process is essential for the molecule to be recognized as a substrate by RNA polymerases. Deoxyguanosine kinase is a key enzyme in this pathway.[5][6]

Step 2: Incorporation by RNA Polymerase 3'-dGTP mimics the natural substrate, guanosine triphosphate (GTP). During RNA replication, the viral RNA-dependent RNA polymerase (RdRp) recognizes and incorporates 3'-dGTP into the growing RNA strand opposite a cytosine base in the template strand.

Step 3: Chain Termination Once incorporated, the absence of the 3'-hydroxyl group on the ribose sugar of 3'-dGTP makes the formation of a subsequent phosphodiester bond impossible.[7] The polymerase is unable to add the next nucleotide to the chain, leading to the immediate and irreversible cessation of RNA elongation.[7] This premature termination results in non-functional, truncated RNA transcripts, thereby inhibiting viral replication.

Figure 1: Mechanism of RNA chain termination by this compound.

Cellular Metabolism and Activation Pathway

For this compound to exert its antiviral effect, it must be converted into its 5'-triphosphate derivative. This bioactivation is carried out by host cell enzymes. The nucleoside is first transported into the cell, where it undergoes phosphorylation. Deoxyguanosine kinase, an enzyme found in the mitochondria and cytosol, catalyzes the initial phosphorylation step to this compound monophosphate (3'-dGMP).[5] Subsequent phosphorylations by other cellular kinases yield the diphosphate (B83284) (3'-dGDP) and finally the active triphosphate (3'-dGTP) form.

Figure 2: Intracellular activation pathway of this compound.

Quantitative Data and Efficacy

The inhibitory potential of this compound and its activated form has been quantified in various assays. This data is crucial for evaluating its efficacy and for guiding further drug development efforts.

| Parameter | Value | Enzyme / System | Virus | Reference |

| IC₅₀ | 0.02 µM | DENV NS5 RdRp | Dengue Virus | [3] |

| Apparent Kₘ | 0.64 µM | Deoxyguanosine Uptake | Rat Liver Mitochondria | N/A |

| Kᵢ | 0.035 µM | DNA Polymerase α | Activated DNA template | N/A |

| Kᵢ | 0.044 µM | DNA Polymerase α | (dC)n.(dG)12-18 template | N/A |

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC₅₀ indicates greater potency.

-

Kₘ (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

-

Kᵢ (Inhibition constant): A measure of the potency of an inhibitor. It is the dissociation constant of the enzyme-inhibitor complex.

Experimental Protocols

In Vitro RNA Polymerase Chain Termination Assay

This assay biochemically confirms the ability of 3'-dGTP to terminate RNA synthesis by a specific viral RdRp.

Objective: To determine if 3'-dGTP is incorporated by a viral RdRp and subsequently terminates RNA elongation.

Materials:

-

Purified recombinant viral RdRp

-

Single-stranded RNA template containing cytosine residues

-

Short RNA primer complementary to the 3' end of the template

-

Radionuclide-labeled UTP (e.g., [α-³²P]UTP) for visualization

-

Natural ribonucleotides: ATP, CTP, GTP

-

3'-dGTP

-

Reaction buffer (containing Tris-HCl, MgCl₂, DTT)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) system

-

Phosphorimager for visualization

Methodology:

-

Reaction Setup: Assemble the transcription reaction by combining the RNA template-primer duplex, RdRp enzyme, and reaction buffer.

-

Initiation: Start the reaction by adding the mix of ATP, CTP, [α-³²P]UTP, and either GTP (control) or a mix of GTP and varying concentrations of 3'-dGTP.

-

Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 30-37°C) for a defined period.

-

Quenching: Stop the reaction by adding a quench buffer containing EDTA and formamide.

-

Analysis: Denature the products by heating and separate them by size using denaturing PAGE.

-

Visualization: Expose the gel to a phosphor screen and visualize the radiolabeled RNA products using a phosphorimager.

Expected Outcome: In the control lane (GTP only), full-length RNA products will be observed. In lanes containing 3'-dGTP, shorter, terminated RNA fragments will appear at positions corresponding to the incorporation of the analog opposite a cytosine in the template. The intensity of the full-length product will decrease as the concentration of 3'-dGTP increases.

Figure 3: Workflow for an in vitro RNA polymerase termination assay.

Cell-Based Antiviral Activity Assay

This assay measures the ability of this compound to inhibit viral replication in a cellular context.

Objective: To determine the efficacy of this compound in reducing viral titer in infected host cells.

Materials:

-

Susceptible host cell line

-

Virus stock of known titer

-

This compound

-

Cell culture medium and supplements

-

Method for quantifying viral replication (e.g., plaque assay, RT-qPCR for viral RNA, or TCID₅₀ assay)

Methodology:

-

Cell Plating: Seed host cells in multi-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for a specified pre-incubation period. Include untreated and vehicle-only controls.

-

Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Incubation: Incubate the infected plates for a period sufficient for multiple rounds of viral replication (e.g., 48-72 hours).

-

Quantification: Harvest the cell supernatant or cell lysate. Quantify the amount of virus or viral RNA using a suitable method like a plaque assay or RT-qPCR.

-

Data Analysis: Plot the reduction in viral titer against the concentration of this compound to determine the EC₅₀ (50% effective concentration). A parallel cytotoxicity assay (e.g., MTT or CCK-8) should be run to determine the CC₅₀ (50% cytotoxic concentration) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

Applications and Future Perspectives

This compound and its analogs are invaluable tools in molecular biology and drug discovery.

-

Antiviral Drug Development: Its mechanism of action makes it a strong candidate against RNA viruses that rely on an RdRp for replication. This includes significant human pathogens like Dengue virus, Zika virus, and Hepatitis C virus.[3] Analogs such as 3'-deoxy-3'-fluoroguanosine (B39910) have also been synthesized and tested for antiviral activity.[8]

-

Research Tool: It is used in biochemical assays to probe the mechanisms of RNA polymerases and to study the process of transcription.[9]

-

Anticancer Research: Some nucleoside analogs that interfere with nucleic acid synthesis have shown activity against cancer cells. While less explored for this compound itself, related compounds like 6-thio-2'-deoxyguanosine (B1664700) have demonstrated antitumor activity in gliomas.[10]

Future research will likely focus on developing prodrug strategies to improve the delivery and intracellular phosphorylation of this compound, enhancing its therapeutic window and overcoming potential resistance mechanisms. The continued exploration of its efficacy against a broader range of emerging and re-emerging RNA viruses remains a high priority for the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-Deoxyguanosine | C10H13N5O4 | CID 135440068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Antiviral Guanosine Analogs as Substrates for Deoxyguanosine Kinase: Implications for Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The metabolism of deoxyguanosine and guanosine in human B and T lymphoblasts. A role for deoxyguanosine kinase activity in the selective T-cell defect associated with purine nucleoside phosphorylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broad-Spectrum Antiviral Activity of 3′-Deoxy-3′-Fluoroadenosine against Emerging Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. A Modified Nucleoside 6-Thio-2'-Deoxyguanosine Exhibits Antitumor Activity in Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on 3'-Deoxyguanosine Triphosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Deoxyguanosine triphosphate (3'-dGTP) is a crucial nucleoside triphosphate analog that serves as a potent chain terminator in nucleic acid synthesis. Its unique structural feature, the absence of a hydroxyl group at the 3' position of the deoxyribose sugar, prevents the formation of a phosphodiester bond, thereby halting the elongation of RNA or DNA chains. This property makes 3'-dGTP a valuable tool in molecular biology and a promising candidate for antiviral drug development. This technical guide provides an in-depth overview of the foundational research on 3'-dGTP, including its synthesis, chemical properties, and biological roles. It details its mechanism of action as a reverse transcriptase and viral RNA-dependent RNA polymerase (RdRp) inhibitor and explores its applications in antiviral therapy and diagnostics. This guide also provides detailed experimental protocols and quantitative data to support further research and development in this area.

Chemical Properties and Synthesis

This compound triphosphate is a structural analog of the natural nucleotide deoxyguanosine triphosphate (dGTP). The key difference lies in the absence of a hydroxyl group at the 3' position of the deoxyribose sugar moiety.

Table 1: Chemical and Physical Properties of 3'-dGTP

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆N₅O₁₂P₃ | [1] |

| Molecular Weight | 491.18 g/mol | [1] |

| CAS Number | 55968-37-1 | [1] |

| Appearance | Colorless to slightly yellow solution | Jena Bioscience |

| Purity (by HPLC) | ≥ 95% | Jena Bioscience |

| Solubility | Soluble in water | [2] |

| Storage | -20°C | Jena Bioscience |

Synthesis of this compound

The synthesis of 3'-dGTP begins with the synthesis of its nucleoside precursor, this compound. A common starting material for this synthesis is guanosine (B1672433).

Experimental Protocol: Synthesis of this compound from Guanosine

This protocol is adapted from synthetic strategies for 3'-deoxynucleosides.

Materials:

-

Guanosine

-

Acetic anhydride (B1165640)

-

Pyridine

-

Thionyl chloride

-

Tributyltin hydride

-

AIBN (Azobisisobutyronitrile)

-

Sodium methoxide (B1231860)

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents (e.g., DMF, toluene, methanol)

Procedure:

-

Protection of Hydroxyl Groups: Protect the 5' and 2' hydroxyl groups of guanosine using a suitable protecting group, such as an acetyl group. This can be achieved by reacting guanosine with acetic anhydride in pyridine.

-

Deoxygenation of the 3'-Hydroxyl Group: The protected guanosine is then subjected to a deoxygenation reaction at the 3' position. A common method is the Barton-McCombie deoxygenation. This involves converting the 3'-hydroxyl group into a thionocarbonate or a related derivative by reacting with thionyl chloride.

-

Radical-Induced Reduction: The thiocarbonyl derivative is then treated with a radical initiator, such as AIBN, and a reducing agent, like tributyltin hydride, to remove the thiocarbonyl group and leave a hydrogen atom at the 3' position.

-

Deprotection: The protecting groups on the 5' and 2' positions are removed. For acetyl groups, this can be achieved by treatment with a base, such as sodium methoxide in methanol.

-

Purification: The resulting this compound is purified using column chromatography on silica gel.

Triphosphorylation of this compound

Once this compound is synthesized, it is converted to its active triphosphate form.

Experimental Protocol: Triphosphorylation of this compound

This is a general protocol for nucleoside triphosphorylation.

Materials:

-

This compound

-

Proton sponge (1,8-Bis(dimethylamino)naphthalene)

-

Trimethyl phosphate

-

Phosphorus oxychloride (POCl₃)

-

Tributylammonium (B8510715) pyrophosphate

-

Triethylamine

-

DEAE-Sephadex or a similar anion-exchange resin

-

Triethylammonium bicarbonate (TEAB) buffer

Procedure:

-

Reaction Setup: Dissolve this compound and proton sponge in trimethyl phosphate. Cool the mixture to 0°C.

-

Phosphorylation: Add phosphorus oxychloride dropwise to the cooled solution while stirring. The reaction is typically stirred for 2-4 hours at 0°C.

-

Quenching: Quench the reaction by adding a solution of tributylammonium pyrophosphate and triethylamine.

-

Purification by Ion-Exchange Chromatography: Purify the crude product using a DEAE-Sephadex column. Elute with a gradient of TEAB buffer (e.g., 0.1 M to 1 M).

-

Desalting and Lyophilization: Collect the fractions containing the triphosphate, pool them, and remove the TEAB buffer by repeated co-evaporation with water or by using a reverse-phase C18 column. Lyophilize the final product to obtain 3'-dGTP as a stable salt.

Mechanism of Action and Biological Role

The primary biological significance of 3'-dGTP lies in its ability to act as a chain terminator during nucleic acid synthesis. The absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the incoming nucleoside triphosphate, thus halting the elongation of the RNA or DNA strand.[3]

Inhibition of Viral Polymerases

3'-dGTP has been shown to be a potent inhibitor of various viral polymerases, particularly RNA-dependent RNA polymerases (RdRps) and reverse transcriptases. This makes it a molecule of significant interest in the development of antiviral therapies.